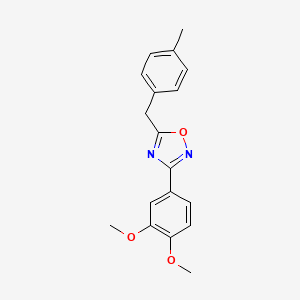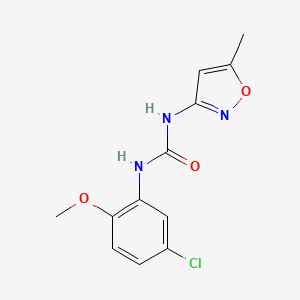
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as CMU, is a synthetic compound that belongs to the family of urea derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
CMU has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, CMU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, CMU has been shown to reduce the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases. In neurological disorder research, CMU has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of CMU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. For example, CMU has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
CMU has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, CMU has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, CMU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathway. In neuronal cells, CMU has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMU has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields and purity. It has also been extensively studied for its potential therapeutic applications in various fields of medicine, making it a promising candidate for further research. However, CMU also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on CMU. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and reduce its potential toxicity. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, research on the development of new analogs of CMU with improved pharmacological properties is also promising. Overall, CMU has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of CMU involves the reaction between 5-chloro-2-methoxyaniline and 5-methyl-3-isoxazolyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain CMU. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-7-5-11(16-19-7)15-12(17)14-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKLBMVWQMDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

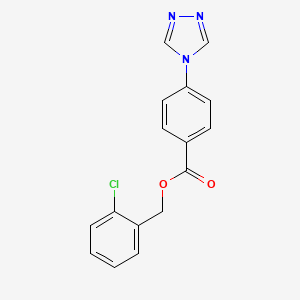
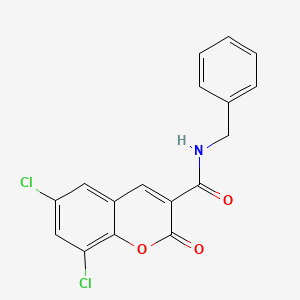
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
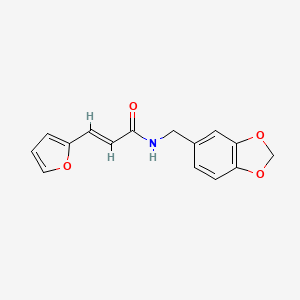
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
